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Compound Name: 4-Amino-1-benzylpiperidin-2-one

Cat. No.: B1442157

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic
Potential

4-Amino-1-benzylpiperidin-2-one is a heterocyclic organic compound featuring a piperidin-2-
one core, a benzyl group attached to the ring nitrogen, and an amino group at the 4-position.
Its Chemical Abstracts Service (CAS) number is 1315495-55-6, with the dihydrochloride salt
registered under 2763754-78-3[1][2]. While specific research on this exact molecule is limited,
its structural motifs—the N-benzylpiperidine and the aminopiperidinone scaffolds—are of
significant interest in medicinal chemistry.

The piperidinone ring is a crucial structural component in a multitude of natural products and
pharmaceuticals, serving as a versatile precursor for more complex piperidine structures.[3]
These scaffolds are integral to compounds developed for a wide range of therapeutic areas,
including anticancer, antiviral, and anti-inflammatory applications.[3] The N-benzylpiperidine
moiety is also recognized as a "privileged" structure in drug discovery. This is due to its three-
dimensional nature and its ability to engage in crucial cation-1t and Tt-11 interactions with
biological targets, often enhancing binding affinity and modulating physicochemical properties.

[4]

This guide provides a comprehensive overview of 4-Amino-1-benzylpiperidin-2-one,
synthesizing available data with established principles for related compounds to offer insights
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into its synthesis, properties, and potential applications for drug discovery and development.

Physicochemical Properties

Specific experimental data for 4-Amino-1-benzylpiperidin-2-one is not widely available in the
literature. The following table summarizes key computed properties for the parent compound,
4-aminopiperidin-2-one, to provide an estimation.

Value (for 4-
Property . L Source
aminopiperidin-2-one)

Molecular Formula CsH10N20 [5]
Molecular Weight 114.15 g/mol [5]
IUPAC Name 4-aminopiperidin-2-one [5]
XLogP3-AA (Predicted) -1.3 [5]
Topological Polar Surface Area  55.1 A2 [5]
Hydrogen Bond Donor Count 2 [5]

Hydrogen Bond Acceptor
ydrog p ’ [5]
Count

Note: These properties are for the core 4-aminopiperidin-2-one structure and will be modified
by the addition of the N-benzyl group.

Synthesis and Methodologies

A definitive, published synthetic protocol for 4-Amino-1-benzylpiperidin-2-one is not readily
available. However, a logical and efficient synthesis can be proposed based on established
methodologies for constructing substituted piperidinone rings, such as the Dieckmann
condensation.[6][7]

Proposed Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be derived from a linear
diester precursor, which in turn can be assembled from simpler, commercially available starting
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materials.

Michael Addition

4-Amino-1-benzylpiperidin-2-one
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Caption: Retrosynthetic pathway for 4-Amino-1-benzylpiperidin-2-one.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a hypothetical, yet chemically sound, approach based on well-established
organic chemistry reactions.

Step 1: Synthesis of N-Benzyl-N-(2-carbomethoxyethyl)-B-alanine methyl ester

e Reaction Setup: To a solution of benzylamine in a suitable solvent such as methanol, add
two equivalents of methyl acrylate.

o Reaction Conditions: The reaction is a Michael addition. It is typically performed at room
temperature and may be stirred for several hours to ensure complete reaction.

o Rationale: Benzylamine acts as a nucleophile, undergoing a double 1,4-conjugate addition to
two molecules of methyl acrylate. This efficiently constructs the carbon-nitrogen backbone of
the precursor needed for cyclization.[7]

o Work-up and Purification: The solvent is removed under reduced pressure. The resulting
crude diester can be purified by column chromatography on silica gel.

Step 2: Dieckmann Condensation to form 1-Benzyl-4-methoxycarbonylpiperidin-2-one

o Reaction Setup: The diester from Step 1 is dissolved in an anhydrous, non-polar solvent like
toluene. A strong base, such as sodium methoxide or sodium hydride, is added portion-wise
under an inert atmosphere (e.g., nitrogen or argon).

e Reaction Conditions: The mixture is heated to reflux for several hours to drive the
intramolecular condensation.
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» Rationale: The Dieckmann condensation is a classic method for forming five- or six-
membered rings. The strong base deprotonates the carbon alpha to one of the ester groups,
creating a nucleophile that attacks the other ester carbonyl, leading to cyclization and
formation of a 3-keto ester.[6]

o Work-up and Purification: After cooling, the reaction is carefully quenched with a weak acid.
The organic layer is separated, washed, dried, and concentrated. The resulting -keto ester
is then purified.

Step 3: Hydrolysis and Decarboxylation

o Reaction Setup: The purified B-keto ester is subjected to acidic or basic hydrolysis followed

by heating.

o Reaction Conditions: For example, refluxing with aqueous hydrochloric acid will hydrolyze
the ester and induce decarboxylation.

o Rationale: This step removes the ester group at the 4-position, yielding 1-benzylpiperidin-4-
one, a key intermediate. This piperidone is a versatile precursor for introducing various
functionalities at the 4-position.[7]

Step 4: Introduction of the Amino Group

o Reaction Setup: The 1-benzylpiperidin-4-one is converted to an oxime by reacting it with
hydroxylamine hydrochloride in the presence of a base like sodium acetate.

o Reaction Conditions: The oxime is then reduced to the primary amine. A common and
effective method is catalytic hydrogenation using a catalyst such as Raney Nickel or
palladium on carbon under a hydrogen atmosphere.

» Rationale: Reductive amination is a standard and high-yielding method for converting
ketones to amines. The two-step process via an oxime intermediate is a reliable way to
introduce the 4-amino group.[8]

o Final Product Isolation: After the reaction is complete, the catalyst is filtered off, and the
solvent is removed. The final product, 4-Amino-1-benzylpiperidin-2-one, can be purified by

crystallization or chromatography.
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Caption: Proposed synthetic workflow for 4-Amino-1-benzylpiperidin-2-one.
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Potential Applications in Drug Discovery

The combination of the piperidinone core and the N-benzylpiperidine moiety suggests several
promising avenues for therapeutic research. The piperidin-4-one scaffold itself has been
investigated for a range of pharmacological activities, including anticancer and anti-HIV
properties.[3]

Anticancer Agents

Piperidinone derivatives have been explored as anticancer agents. For instance, certain 2,6-
diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have shown significant
in vitro antibacterial and antifungal activity, and by extension, are of interest in anticancer
research due to overlapping mechanisms.[9] The structural framework is a key component in
compounds designed to modulate critical signaling pathways involved in cancer progression.[3]

Antiviral, Specifically Anti-HIV, Activity

The 4-aminopiperidine scaffold is a key building block in the synthesis of CCR5 antagonists.
[10] CCRS5 is a co-receptor that is crucial for the entry of the most common strains of HIV into
host cells. By blocking this receptor, 4-aminopiperidine-based compounds can act as potent
HIV-1 entry inhibitors.[10]

Neurological and CNS Disorders

The N-benzylpiperidine motif is a well-established pharmacophore for targeting the central
nervous system. It is found in drugs that interact with various receptors, including:

e Cholinesterases: Derivatives of N-benzylpiperidine are effective cholinesterase inhibitors, a
primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

» Sigma Receptors (0R): These receptors are implicated in a variety of neurological
conditions, including neuropathic pain and neurodegenerative diseases. N-benzylpiperidine-
containing compounds have shown high affinity for sigma receptors, making them valuable
research tools and potential therapeutic leads.

o Dopamine Receptors: The N-benzylpiperidine scaffold has been used to develop selective
dopamine D4 receptor antagonists, which are of interest for treating CNS diseases like
addiction and Parkinson's disease-related dyskinesias.
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Caption: Potential mechanism of action for antiviral (Anti-HIV) activity.

Conclusion

4-Amino-1-benzylpiperidin-2-one represents a molecule of significant, albeit largely
unexplored, potential. Its composite structure, drawing from the privileged N-benzylpiperidine
and the versatile aminopiperidinone families, positions it as an attractive candidate for library
synthesis and screening in a variety of therapeutic areas. While direct experimental data
remains to be established, the foundational knowledge of its core components provides a
strong rationale for its investigation as a scaffold for novel anticancer, antiviral, and CNS-active
agents. The synthetic pathways outlined in this guide, based on robust and well-understood
chemical transformations, offer a practical starting point for researchers to synthesize and
explore the biological activity of this promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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